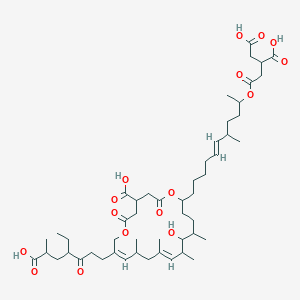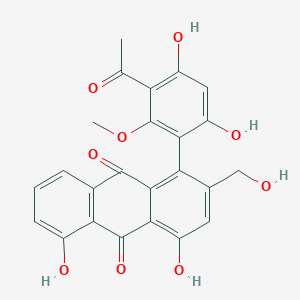
Gaboroquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gaboroquinone A is an anthraquinone that is anthracene-9,10-dione substituted by a 3-acetyl-4,6-dihydroxy-2-methoxyphenyl moiety at position 1, hydroxy groups at positions 4 and 5 and a hydroxymethyl group at position 2. Isolated from the roots of Bulbine frutescens, it exhibits antiplasmodial and antitrypanosomal activities. It has a role as a metabolite, an antiplasmodial drug and a trypanocidal drug. It is a polyphenol, a monomethoxybenzene, a methyl ketone, an aromatic ketone, a dihydroxyanthraquinone, a ring assembly and a member of resorcinols.
Scientific Research Applications
Antiplasmodial and Antitrypanosomal Activities
Gaboroquinone A has been identified as a novel phenylanthraquinone isolated from the African medicinal plant Bulbine frutescens. This compound, along with its derivatives, has demonstrated moderate to good antiplasmodial and antitrypanosomal activities in vitro, suggesting its potential as a therapeutic agent against malaria and trypanosomiasis (Abegaz et al., 2002).
Inhibiting HSP90 and Anticancer Potential
Research on benzoquinone ansamycins, which include compounds like geldanamycin, has shown significant anticancer potential. These compounds bind to HSP90, a chaperone protein, and share important biological activities, potentially relevant to this compound. While the specific studies on this compound are limited, the broader class of benzoquinone ansamycins, to which it belongs, has demonstrated the ability to destabilize various cancer-related proteins and exhibit antiproliferative effects in cancer cells (Schulte & Neckers, 1998).
Potential in Treating Neurodegenerative Diseases
Geldanamycin, another benzoquinone ansamycin, has shown promise in reducing α-synuclein aggregation and neurotoxicity, which are key factors in Parkinson's disease. This suggests that compounds in this class, possibly including this compound, could have therapeutic applications in treating neurodegenerative diseases (McLean et al., 2004).
Role in Malaria Treatment
Research has also shown that geldanamycin inhibits Plasmodium falciparum, the causative agent of malaria, by targeting its Hsp90 protein. This indicates potential antimalarial properties for compounds within this class, including this compound (Kumar et al., 2003).
Antioxidative and Antihistaminic Effects
While not directly related to this compound, studies on thymoquinone, a compound with some similar characteristics, show antioxidative and antihistaminic effects, suggesting a broader potential for benzoquinone derivatives in treating various conditions (Kanter et al., 2006).
properties
Molecular Formula |
C24H18O9 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-(3-acetyl-4,6-dihydroxy-2-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H18O9/c1-9(26)16-14(29)7-15(30)20(24(16)33-2)17-10(8-25)6-13(28)19-21(17)22(31)11-4-3-5-12(27)18(11)23(19)32/h3-7,25,27-30H,8H2,1-2H3 |
InChI Key |
KUDYATBIEOTCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1OC)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
synonyms |
gaboroquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(Dimethylamino)phenyl]-6-[(6-Morpholin-4-Ylpyridin-3-Yl)ethynyl]pyrimidin-4-Amine](/img/structure/B1248899.png)
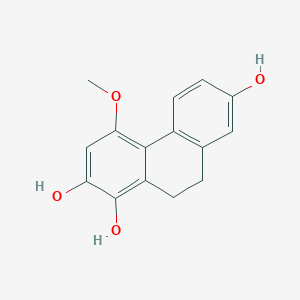

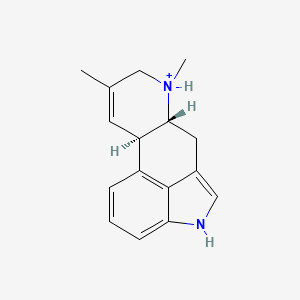
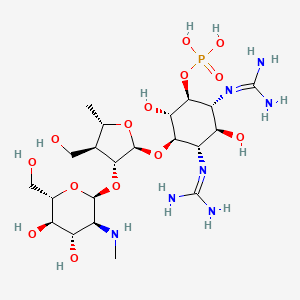
![(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1248905.png)
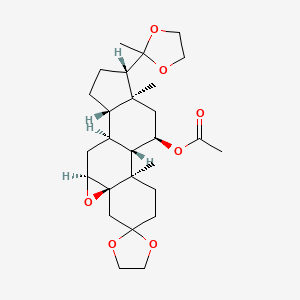
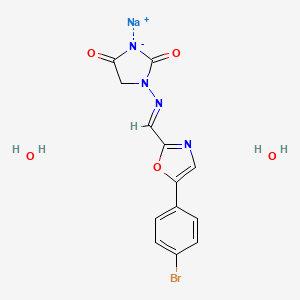
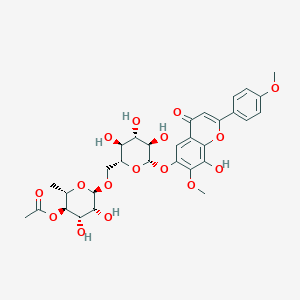
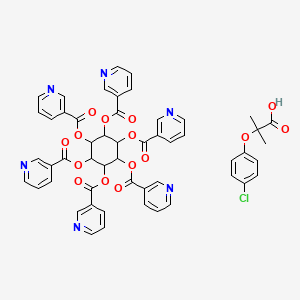
![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)
